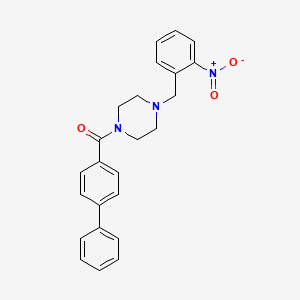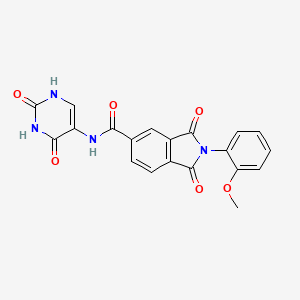
1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine, also known as NPC1161, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the piperazine family and has a molecular weight of 408.44 g/mol. NPC1161 is a white powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and the formation of amyloid-beta plaques. 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine has been shown to have several biochemical and physiological effects. In cancer cells, 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, the inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine in lab experiments is its potential therapeutic properties. 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine has been shown to have anti-tumor and neuroprotective properties, which makes it a promising candidate for the development of new cancer and Alzheimer's disease treatments. However, one limitation of using 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine in lab experiments is its toxicity. 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine has been shown to have toxic effects on normal cells, which can limit its use in clinical applications.
Orientations Futures
There are several future directions for the study of 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine. One direction is the development of new cancer and Alzheimer's disease treatments based on the properties of 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine. Another direction is the study of the toxicity of 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine and the development of new compounds that have similar therapeutic properties but are less toxic. Additionally, the mechanism of action of 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine needs to be further studied to fully understand its potential therapeutic properties.
Méthodes De Synthèse
The synthesis of 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine involves the reaction of 1-bromo-4-(2-nitrobenzyl)piperazine with 4-biphenylcarboxylic acid in the presence of a catalyst. The reaction takes place under reflux conditions in an organic solvent such as acetonitrile or dimethylformamide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine has been studied for its potential therapeutic properties in various areas of scientific research. One of the most promising applications of 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine is in the treatment of cancer. Studies have shown that 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine has anti-tumor activity and can inhibit the growth of cancer cells. 1-(4-biphenylylcarbonyl)-4-(2-nitrobenzyl)piperazine has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective properties and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-24(21-12-10-20(11-13-21)19-6-2-1-3-7-19)26-16-14-25(15-17-26)18-22-8-4-5-9-23(22)27(29)30/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJVJQBGYOARAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methylacetamide](/img/structure/B5966269.png)
![ethyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B5966283.png)
![5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide](/img/structure/B5966296.png)

![N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5966302.png)
![5-tert-butyl-1-[(2,4-dichlorophenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5966306.png)
![ethyl 3-amino-2-benzoyl-3-[(2-furylmethyl)amino]acrylate](/img/structure/B5966313.png)
![2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5966320.png)
![methyl 3-[4-(1-benzyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B5966328.png)
![4-[2,6-dinitro-1-(trifluoromethyl)-4(1H)-pyridinylidene]-N,N,N',N'-tetramethyl-1,7-heptanediamine](/img/structure/B5966341.png)
![4-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5966349.png)
![1-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-4-ethylpiperazine](/img/structure/B5966361.png)
![methyl N-[3-(2-fluorophenyl)-3-phenylpropanoyl]-beta-alaninate](/img/structure/B5966363.png)
![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-methylpiperazine](/img/structure/B5966364.png)